molecular formula C8H11F3O3 B13277139 2,2,3-Trifluoro-3-(oxan-4-yl)propanoic acid

2,2,3-Trifluoro-3-(oxan-4-yl)propanoic acid

Cat. No.: B13277139
M. Wt: 212.17 g/mol
InChI Key: UNBUBLDSNZANFD-UHFFFAOYSA-N
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Description

2,2,3-Trifluoro-3-(oxan-4-yl)propanoic acid is a fluorinated organic compound with the molecular formula C8H11F3O3. It is characterized by the presence of three fluorine atoms and an oxane ring, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 2,2,3-Trifluoro-3-(oxan-4-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditionsIndustrial production methods may involve the use of specialized catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,2,3-Trifluoro-3-(oxan-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include hydrogen fluoride, lithium aluminum hydride, and various oxidizing agents.

Scientific Research Applications

2,2,3-Trifluoro-3-(oxan-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for potential therapeutic applications due to its bioactive properties.

    Industry: The compound is used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-3-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

2,2,3-Trifluoro-3-(oxan-4-yl)propanoic acid can be compared with other fluorinated compounds such as:

Properties

Molecular Formula

C8H11F3O3

Molecular Weight

212.17 g/mol

IUPAC Name

2,2,3-trifluoro-3-(oxan-4-yl)propanoic acid

InChI

InChI=1S/C8H11F3O3/c9-6(8(10,11)7(12)13)5-1-3-14-4-2-5/h5-6H,1-4H2,(H,12,13)

InChI Key

UNBUBLDSNZANFD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C(C(=O)O)(F)F)F

Origin of Product

United States

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